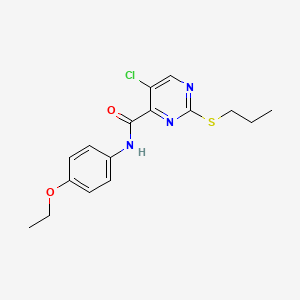

5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Description

5-Chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a propylsulfanyl group at position 2, and a carboxamide group linked to a 4-ethoxyphenyl moiety at position 4. Its molecular formula is C₁₆H₁₇ClN₃O₂S, with a molecular weight of 362.84 g/mol.

Properties

Molecular Formula |

C16H18ClN3O2S |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

5-chloro-N-(4-ethoxyphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C16H18ClN3O2S/c1-3-9-23-16-18-10-13(17)14(20-16)15(21)19-11-5-7-12(8-6-11)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) |

InChI Key |

YYCBFFFSAGHKDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.

Addition of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a thiolation reaction using propylthiol and a suitable catalyst.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, or pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrimidine-4-carboxamide derivatives. Two closely related analogs, sourced from product catalogs (), are compared below to highlight structural and physicochemical differences:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituent | Sulfanyl Group |

|---|---|---|---|---|

| 5-Chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (Target) | C₁₆H₁₇ClN₃O₂S | 362.84 | 4-Ethoxy | Propyl |

| 5-Chloro-N-(5-chloro-2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide (BH36807) | C₁₅H₁₅Cl₂N₃O₂S | 372.27 | 5-Chloro-2-methoxy | Propyl |

| 5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (BH36809) | C₁₅H₁₆ClN₃O₃S | 353.82 | 2,5-Dimethoxy | Ethyl |

Key Observations:

Phenyl Substituent Effects: The 4-ethoxyphenyl group in the target compound introduces a larger, more lipophilic substituent compared to the 2-methoxy (BH36807) or 2,5-dimethoxy (BH36809) groups. BH36807’s 5-chloro-2-methoxyphenyl group adds electronegativity and steric bulk, which could alter solubility and metabolic pathways compared to the unsubstituted ethoxy analog .

Sulfanyl Group Variations :

- The propylsulfanyl chain in the target compound and BH36807 provides greater hydrophobicity than the ethylsulfanyl group in BH36809. Longer alkyl chains may enhance membrane permeability but reduce aqueous solubility.

- Ethylsulfanyl (BH36809) offers a balance between lipophilicity and steric hindrance, which might improve pharmacokinetic profiles in certain contexts .

The target compound’s single chlorine atom and ethoxy group result in intermediate molecular weight (362.84 g/mol), suggesting moderate solubility in organic solvents .

Hypothetical Implications of Structural Differences

While explicit biological data are unavailable in the provided evidence, inferences can be drawn from structural trends:

- Lipophilicity : The target compound’s ethoxy and propylsulfanyl groups likely confer higher logP values than BH36809, favoring passive diffusion across biological membranes.

- Target Binding : The 4-ethoxyphenyl moiety’s para-substitution may allow optimal spatial alignment with hydrophobic pockets in protein targets, whereas ortho-substituted analogs (e.g., BH36807) could experience steric clashes.

Biological Activity

5-Chloro-N-(4-ethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C13H14ClN3O2S

- Molecular Weight : 303.78 g/mol

- CAS Number : Not specified in the available literature.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

1. Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. A study highlighted the efficacy of various pyrimidine compounds against different cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.09 µM against MCF-7 cells, suggesting high potency in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.09 |

| Compound B | A549 | 0.03 |

| Compound C | Colo-205 | 0.01 |

2. Antibacterial and Antifungal Properties

Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. In one study, synthesized compounds were tested against several microbial strains such as E. coli, S. aureus, and C. albicans, showing varying degrees of activity with minimum inhibitory concentrations (MIC) recorded between 0.5 to 256 µg/mL .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 64 |

| S. aureus | 32 |

| C. albicans | 128 |

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrimidine derivatives have been noted for their anti-inflammatory effects. Compounds similar to the target compound have been reported to inhibit pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases .

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on a series of pyrimidine derivatives showed that modifications at the 4-position significantly enhanced anticancer activity against various cell lines, including those resistant to conventional therapies . The compound under discussion was part of this series and exhibited promising results. -

Case Study on Antimicrobial Screening :

Another study focused on the synthesis of new pyrimidine derivatives and their antimicrobial screening against clinical isolates revealed that certain modifications increased potency against resistant strains of bacteria . The compound's structure suggests it may similarly enhance antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.